REACTION_CXSMILES
|
CC([O-])(C)C.[K+].[C:7](#[N:9])[CH3:8].[OH:10][C:11]1[CH:12]=[C:13]([CH:16]=[CH:17][CH:18]=1)[CH:14]=[O:15]>C1COCC1>[OH:15][CH:14]([C:13]1[CH:16]=[CH:17][CH:18]=[C:11]([OH:10])[CH:12]=1)[CH2:8][C:7]#[N:9] |f:0.1|
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Name
|
|
Quantity
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30.3 mL
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Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=O)C=CC1
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Name
|
|
Quantity
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150 mL
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Type
|
solvent
|
Smiles
|
C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
|
-50 °C
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Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at −50° C. for 30 min
|
Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added slowly, over a period of 10 min
|
Duration
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10 min
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Type
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TEMPERATURE
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Details
|
to warm to 0° C.
|
Type
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STIRRING
|
Details
|
stirred for another 3 h during which the reaction
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Duration
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3 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by slow addition of ice-water
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Type
|
EXTRACTION
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Details
|
followed by extraction with EtOAc
|
Type
|
WASH
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Details
|
The combined organics were washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated under reduced pressure
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
OC(CC#N)C1=CC(=CC=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |